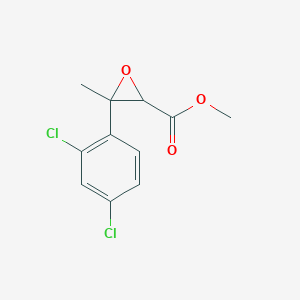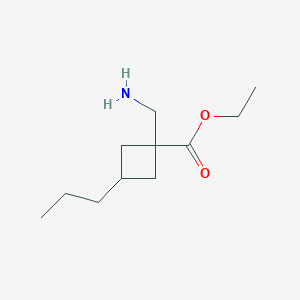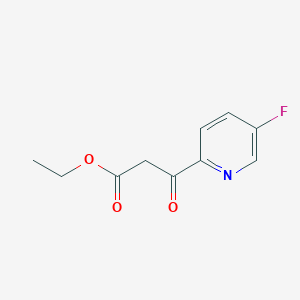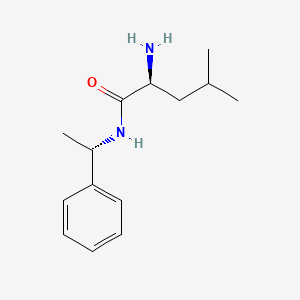
Decane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decane-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine this compound specifically has a decane chain attached to the sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decane-1-sulfonamide can be synthesized through several methods. One common method involves the reaction of decane-1-sulfonyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
- The resulting decane-1-sulfonyl chloride is then reacted with ammonia or an amine in the presence of a base such as sodium hydroxide or potassium hydroxide to yield this compound .
Decane-1-sulfonyl chloride: is prepared by reacting decane with chlorosulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Decane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Decane-1-sulfonic acid.
Reduction: Decylamine.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
Decane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Sulfonamides, including this compound, are studied for their potential antibacterial properties.
Medicine: Sulfonamides have been explored for their potential use in drug development, particularly as antibacterial agents.
Industry: this compound can be used in the production of surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of decane-1-sulfonamide, like other sulfonamides, involves the inhibition of bacterial enzyme activity. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparaison Avec Des Composés Similaires
- Methane-sulfonamide
- Ethane-sulfonamide
- Propane-sulfonamide
- Butane-sulfonamide
Comparison: Decane-1-sulfonamide is unique due to its longer carbon chain compared to other sulfonamides like methane-sulfonamide or ethane-sulfonamide. This longer chain can influence its physical properties, such as solubility and melting point, as well as its reactivity in chemical reactions.
Propriétés
Numéro CAS |
2917-27-3 |
|---|---|
Formule moléculaire |
C10H23NO2S |
Poids moléculaire |
221.36 g/mol |
Nom IUPAC |
decane-1-sulfonamide |
InChI |
InChI=1S/C10H23NO2S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13) |
Clé InChI |
LPZONNUBKVPBPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)
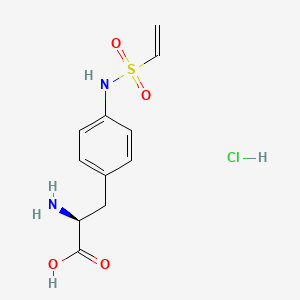

![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)

![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)


